molecular formula C16H14N2O2S B2497023 ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate CAS No. 439289-71-1

ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate

Cat. No. B2497023
CAS RN: 439289-71-1
M. Wt: 298.36
InChI Key: GRYFZNVHLTUUBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic building blocks such as pyrrole derivatives, thiazole derivatives, and carboxylate esters. For example, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate was synthesized using the amination method, characterized by various spectroscopic techniques, indicating a common pathway for incorporating phenyl, pyrrole, and thiazole groups into a single molecule (Idhayadhulla, A., Kumar, R. S., & Nasser, A., 2010).

Scientific Research Applications

Overview

Ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate is a compound with potential applications in various fields of scientific research. While direct references to this specific compound are limited in the available literature, insights can be drawn from studies on related thiazole derivatives and heterocyclic compounds. These studies highlight the importance of thiazole and pyrrole derivatives in the synthesis of heterocyclic compounds, drug design, and material science.

Synthesis and Chemical Transformations

Thiazole derivatives, including those related to this compound, are valuable building blocks in the synthesis of heterocyclic compounds. Gomaa and Ali (2020) discussed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones as a scaffold for synthesizing various heterocyclic compounds like pyrazolo-imidazoles and thiazoles (Gomaa & Ali, 2020). This underscores the potential of thiazole derivatives in generating diverse chemical structures, which could be applicable to the compound .

Optoelectronic Materials

Research on quinazolines and pyrimidines, similar in structure to the thiazole and pyrrole moieties, has revealed applications in optoelectronic materials. Lipunova et al. (2018) highlighted the use of quinazoline and pyrimidine derivatives in the creation of novel optoelectronic materials, including organic light-emitting diodes (OLEDs) and solar cells (Lipunova, Nosova, Charushin, & Chupakhin, 2018). This suggests that this compound could find applications in the development of electronic and photonic devices.

Biological and Medicinal Applications

Thiazole and pyrrole derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry. A review by Leoni et al. (2014) on thiazole derivatives from 2008 to 2012 discussed their applications as antioxidants, analgesics, anti-inflammatory, antimicrobial, and antitumor agents (Leoni, Locatelli, Morigi, & Rambaldi, 2014). Although the specific activities of this compound were not directly mentioned, its structural similarities to these compounds suggest potential biological and medicinal applications.

Mechanism of Action

The mechanism of action describes how the compound interacts with biological systems. This is particularly relevant for drugs and other bioactive compounds .

Safety and Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

ethyl 4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-2-20-15(19)14-13(12-8-4-3-5-9-12)17-16(21-14)18-10-6-7-11-18/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYFZNVHLTUUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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